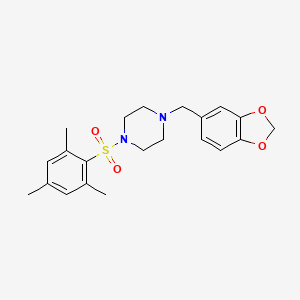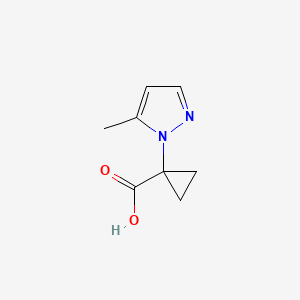
1-(5-Methylpyrazol-1-yl)cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Methylpyrazol-1-yl)cyclopropane-1-carboxylic acid is a chemical compound with the CAS Number: 1469286-30-3 . It has a molecular weight of 166.18 . The compound is used for pharmaceutical testing .
Molecular Structure Analysis
The InChI code for 1-(5-Methylpyrazol-1-yl)cyclopropane-1-carboxylic acid is1S/C8H10N2O2/c1-6-2-5-9-10 (6)8 (3-4-8)7 (11)12/h2,5H,3-4H2,1H3, (H,11,12) . This indicates the molecular structure of the compound. Carboxylic acids generally are soluble in such organic solvents as ethanol, toluene, and diethyl ether . Carboxylic acids of low molar mass are quite soluble in water . Solubility decreases as the carbon chain length increases because dipole forces become less important and dispersion forces become more predominant .
Applications De Recherche Scientifique
Ethylene Precursor in Plants
1-(5-Methylpyrazol-1-yl)cyclopropane-1-carboxylic acid is structurally related to 1-aminocyclopropane-1-carboxylic acid (ACC), an ethylene precursor in higher plants. In studies involving light-grown wheat leaves, ACC was found to be primarily converted into 1-(malonylamino)cyclopropane-1-carboxylic acid, a nonvolatile metabolite, indicating its role in plant physiology (Hoffman, Yang, & McKeon, 1982).
Inhibitor of Mycolic Acid Biosynthesis
Compounds structurally similar to 1-(5-Methylpyrazol-1-yl)cyclopropane-1-carboxylic acid have been studied as potential inhibitors of mycolic acid biosynthesis in mycobacteria. For example, methyl esters of cyclopropene analogues showed inhibition of mycolic acid biosynthesis, highlighting the potential use of cyclopropane derivatives in targeting bacterial cell wall synthesis (Hartmann et al., 1994).
Biological Activity of Cyclopropanecarboxylic Acid Derivatives
Cyclopropanecarboxylic acid derivatives, similar to 1-(5-Methylpyrazol-1-yl)cyclopropane-1-carboxylic acid, have been used as lead compounds due to their biological activity. New thiourea derivatives have been synthesized, showing excellent herbicidal and fungicidal activities, indicating the potential for agricultural applications (Tian, Song, Wang, & Liu, 2009).
Synthesis and Application in Organic Chemistry
The synthesis of cyclopropane derivatives and their application in organic chemistry have been extensively explored. These compounds serve as building blocks in various synthetic pathways, demonstrating their versatility in producing a wide range of chemical structures and potential applications in drug synthesis and material science (Shi, Lu, Wei, & Shao, 2012).
Ring-Opening Reactions in Organic Synthesis
Cyclopropane derivatives, including those related to 1-(5-Methylpyrazol-1-yl)cyclopropane-1-carboxylic acid, are known for their participation in ring-opening reactions. These reactions are integral in organic synthesis, offering pathways to create complex molecules with potential pharmacological applications (Ortega & Csákÿ, 2016).
Propriétés
IUPAC Name |
1-(5-methylpyrazol-1-yl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-6-2-5-9-10(6)8(3-4-8)7(11)12/h2,5H,3-4H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCFVUUFJIZMLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1C2(CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methylpyrazol-1-yl)cyclopropane-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-methyl-3-nitrobenzamide](/img/structure/B2959754.png)
![4-((1-(4-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide](/img/structure/B2959755.png)
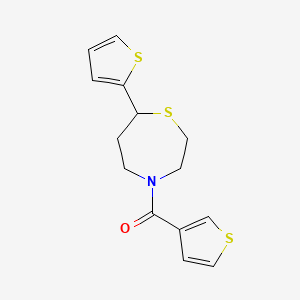
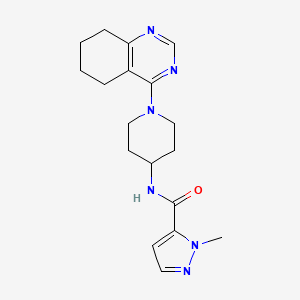
![4-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B2959761.png)
![(Z)-N-(3-(2-ethoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide](/img/structure/B2959766.png)
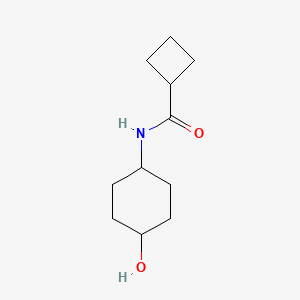
![3-(2-ethoxyethyl)-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2959769.png)
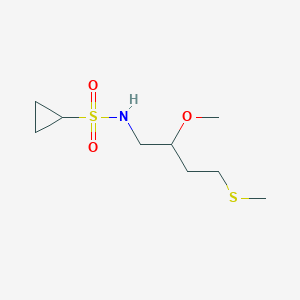
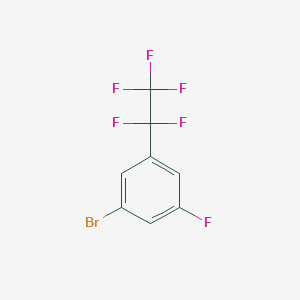
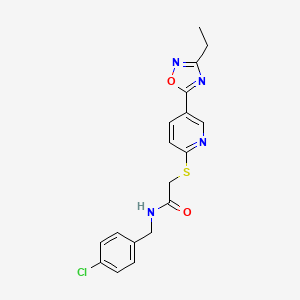
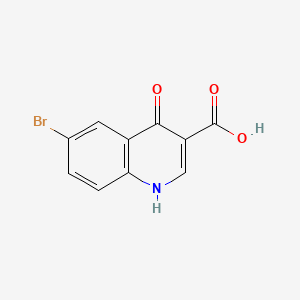
![N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2959775.png)
